![molecular formula C22H25FN4O4 B2904214 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049398-59-5](/img/structure/B2904214.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

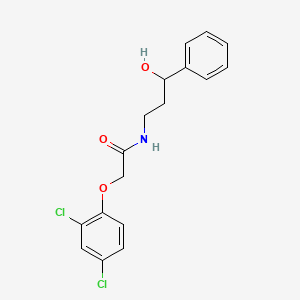

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a piperazin-1-yl group, and a 2-fluorophenyl group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the aromatic rings. The amide could potentially undergo hydrolysis or participate in condensation reactions .Aplicaciones Científicas De Investigación

Evaluation of PET Ligands for Imaging Studies

A study by Kügler et al. (2011) developed a series of dopamine receptor D4 ligands, derivatized from the putative neuroleptic 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine, for potential application in imaging studies by positron emission tomography (PET). These ligands showed high affinity and selectivity for the D4 receptor subtype, indicating their suitability for in vivo imaging of the D4 receptor, particularly for evaluating psychiatric and neurological conditions (Kügler et al., 2011).

Synthesis of Benzoxazine Monomers with Phenylnitrile Functional Group

Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers, showcasing the chemical versatility and potential applications of similar compounds in materials science. The synthesized monomers demonstrated improved thermal stability and dynamic mechanical properties, indicating their usefulness in developing advanced polymeric materials with specific functionalities (Qi et al., 2009).

Development of σ Receptor Ligands

Ogawa et al. (1994) studied NE-100, a selective and potent σ receptor ligand, for its effects on phencyclidine-induced cognitive dysfunction in rats. This research suggests the potential therapeutic applications of σ receptor ligands in improving cognitive functions impaired by substances like phencyclidine, highlighting the broader pharmacological interest in developing compounds with specific receptor affinities (Ogawa et al., 1994).

Mecanismo De Acción

The mechanism of action would depend on the biological target of this compound. Based on the structure, it could potentially interact with a variety of targets. For example, compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been reported to inhibit cholinesterases and lipoxygenase enzymes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-16-5-6-19-20(15-16)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKODXITKSPCDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2904132.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![6-Ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904137.png)

![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)

amino}acetamide](/img/structure/B2904147.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)